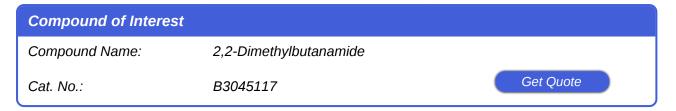


An In-depth Technical Guide to 2,2-Dimethylbutanamide: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutanamide is a primary amide derivative of 2,2-dimethylbutanoic acid. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known and predicted chemical properties, structure, and potential synthesis pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in this molecule or structurally related compounds.

Chemical Properties and Structure

The fundamental chemical and structural identifiers for **2,2-dimethylbutanamide** have been compiled from various chemical databases.[1][2][3][4][5] It is important to note that while computational predictions for some physical properties are available, experimentally determined values for properties such as melting point, boiling point, and density are not readily available in the cited literature.

Table 1: Chemical Identifiers and Computed Properties of 2,2-Dimethylbutanamide



Property	Value	Source
IUPAC Name	2,2-dimethylbutanamide	PubChem[1][3]
CAS Number	102014-33-5	ChemScene[2][5]
Molecular Formula	C ₆ H ₁₃ NO	PubChem[1][3]
Molecular Weight	115.17 g/mol	PubChem[1][3]
Canonical SMILES	CCC(C)(C)C(=O)N	PubChem[1][3]
InChI	InChI=1S/C6H13NO/c1-4- 6(2,3)5(7)8/h4H2,1-3H3, (H2,7,8)	PubChem[1][3]
InChIKey	JDEUUKYNTHHAQH- UHFFFAOYSA-N	PubChem[1][3]
Computed XLogP3	0.9	PubChem[1][3]
Topological Polar Surface Area	43.1 Ų	PubChem[1][3]
Hydrogen Bond Donor Count	1	PubChem[1][3]
Hydrogen Bond Acceptor Count	1	PubChem[1][3]
Rotatable Bond Count	2	PubChem[1][3]

Structure:

The structure of **2,2-dimethylbutanamide** features a quaternary carbon at the alpha-position to the carbonyl group. This steric hindrance is likely to influence its reactivity and physical properties.

2D Structure of **2,2-Dimethylbutanamide**

Experimental Protocols General Synthesis of Primary Amides from Carboxylic Acids







A specific, validated experimental protocol for the synthesis of **2,2-dimethylbutanamide** is not readily available in the reviewed literature. However, a general and widely applicable method for the synthesis of primary amides from carboxylic acids involves a two-step process: conversion of the carboxylic acid to an ammonium salt, followed by dehydration.[6][7]

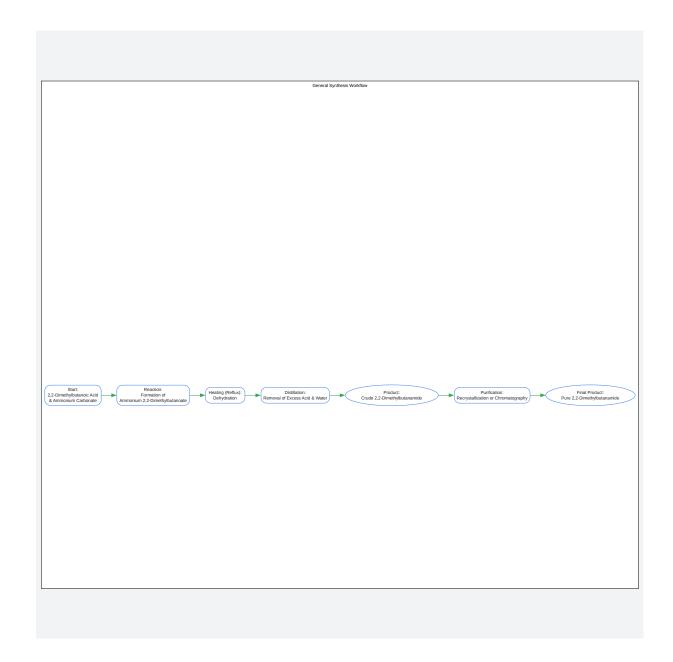
Materials:

- 2,2-Dimethylbutanoic acid (starting material)
- Ammonium carbonate
- Excess of the corresponding carboxylic acid (to prevent dissociation of the ammonium salt)

Procedure:

- Solid ammonium carbonate is slowly added to an excess of 2,2-dimethylbutanoic acid. The
 reaction is allowed to proceed until the cessation of carbon dioxide evolution, indicating the
 formation of ammonium 2,2-dimethylbutanoate.
- The resulting mixture is heated under reflux. During this step, the ammonium salt dehydrates to form **2,2-dimethylbutanamide** and water.
- The excess carboxylic acid and water are subsequently removed by distillation to yield the crude amide.
- Further purification of the product can be achieved through recrystallization or chromatography.





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General Experimental Workflow for the Synthesis of 2,2-Dimethylbutanamide

Spectroscopic Data (Predicted)







While experimental spectra for **2,2-dimethylbutanamide** are not available, the expected key features can be predicted based on the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Features for 2,2-Dimethylbutanamide



Spectroscopy	Feature	Expected Region/Value
¹H NMR	CH₃ (ethyl)	Triplet, ~0.9 ppm
CH ₂ (ethyl)	Quartet, ~1.5-2.0 ppm	
C(CH ₃) ₂	Singlet, ~1.2 ppm	_
NH ₂	Broad singlet, variable chemical shift	_
¹³ C NMR	C=O (amide)	~170-180 ppm
C(CH ₃) ₂	Quaternary carbon, ~35-45 ppm	
CH ₂ (ethyl)	~25-35 ppm	
CH₃ (on quaternary C)	~20-30 ppm	
CH₃ (ethyl)	~10-15 ppm	_
IR Spectroscopy	N-H stretch (primary amide)	Two bands, ~3350 and 3180 cm ⁻¹ [1]
C=O stretch (amide I band)	Strong, ~1680-1630 cm ⁻¹ [1]	
N-H bend (amide II band)	~1640-1550 cm ⁻¹ [1]	-
C-N stretch	~1400 cm ⁻¹	_
Mass Spectrometry	Molecular Ion (M+)	m/z = 115
Alpha-cleavage	Loss of ethyl radical (m/z = 86) or cleavage to form $[CH_3CH_2C(CH_3)_2]^+$ (m/z = 85)	
McLafferty Rearrangement	Not expected due to the absence of a gamma-hydrogen. A key fragmentation for primary amides is the formation of the [CONH ₂] ⁺ ion at m/z 44.[8]	



Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or signaling pathways of **2,2-dimethylbutanamide**. However, the broader class of short-chain fatty acid amides has been investigated for various pharmacological activities. Notably, some isomers and analogues of valpromide, a simple amide, have demonstrated anticonvulsant activity.[9] The biological activity of these amides is often linked to their biotransformation to the corresponding carboxylic acids.[9]

Given the structural similarities, it is plausible that **2,2-dimethylbutanamide** could be explored for its potential neurological or metabolic effects. However, without experimental data, any discussion of its biological role remains speculative. Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential therapeutic applications for this compound. Amide-containing molecules are prevalent in pharmaceuticals, and the unique steric hindrance of the 2,2-dimethylbutanoyl group could impart interesting properties related to metabolic stability or receptor binding.[10]

Conclusion

2,2-Dimethylbutanamide is a simple, yet under-characterized primary amide. This guide consolidates the available structural and computed data, outlines a general synthetic approach, and predicts its key spectroscopic features. The significant gap in experimental data highlights an opportunity for further research to fully characterize this molecule and explore its potential biological activities. Such studies would be valuable for enriching the chemical and pharmacological knowledge base and could potentially uncover novel applications for this and related compounds.

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